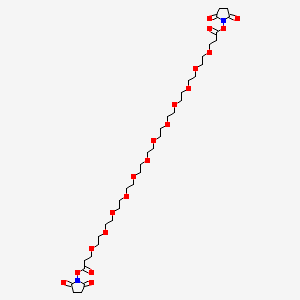
Bis-PEG12-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG12-NHS ester is a non-cleavable 12-unit polyethylene glycol (PEG) linker that contains two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its ability to increase the aqueous solubility of the resulting compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG12-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The NHS ester groups are introduced to the PEG chain, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines to form stable amide bonds. This reaction is commonly used for conjugating proteins, peptides, and other amine-containing molecules .
Common Reagents and Conditions
Scientific Research Applications
Bis-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes .
Mechanism of Action
The mechanism of action of Bis-PEG12-NHS ester involves the formation of covalent amide bonds between the NHS ester groups and primary amines. This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. The PEG spacer increases the solubility and stability of the resulting conjugates, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG5-NHS ester: Contains a shorter PEG spacer, resulting in different solubility and stability properties.
DBCO-PEG12-NHS ester: Contains a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry with azide groups
Uniqueness
Bis-PEG12-NHS ester is unique due to its 12-unit PEG spacer, which provides an optimal balance between solubility and stability. This makes it particularly suitable for the synthesis of antibody-drug conjugates and other bioconjugates .
Properties
Molecular Formula |
C36H60N2O20 |
|---|---|
Molecular Weight |
840.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H60N2O20/c39-31-1-2-32(40)37(31)57-35(43)5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-36(44)58-38-33(41)3-4-34(38)42/h1-30H2 |
InChI Key |
ZLKOMOFBMCZXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
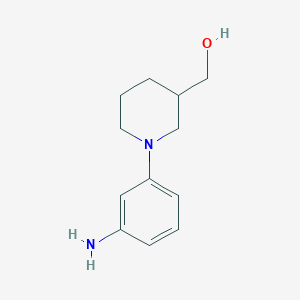
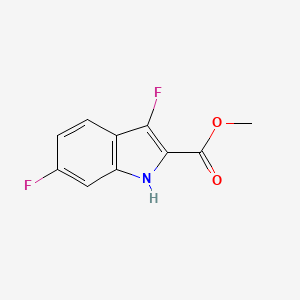
![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)
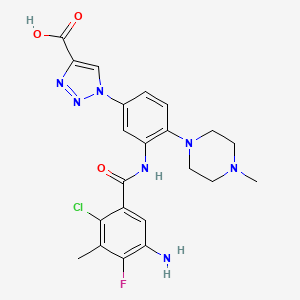
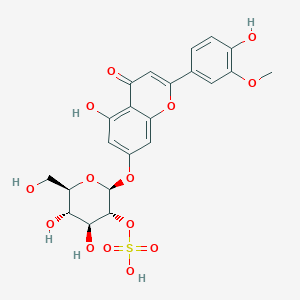
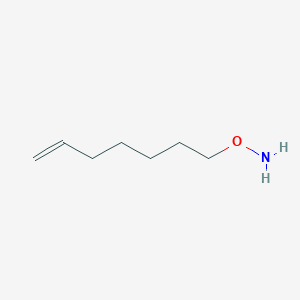
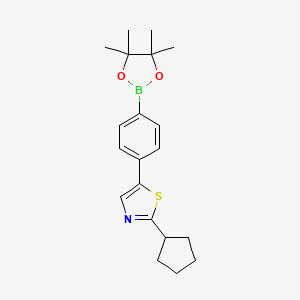
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
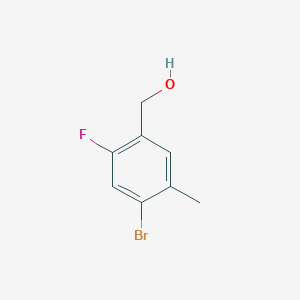
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
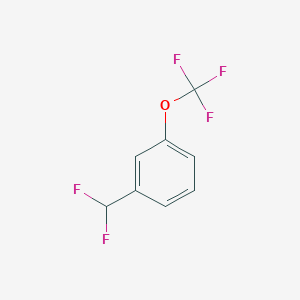
![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
